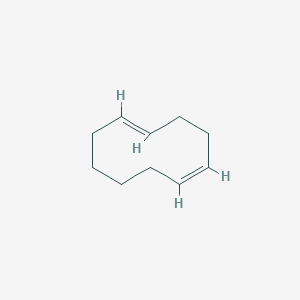

cis,trans-1,5-Cyclodecadiene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1124-78-3 |

|---|---|

Molekularformel |

C10H16 |

Molekulargewicht |

136.23 g/mol |

IUPAC-Name |

(1Z,5E)-cyclodeca-1,5-diene |

InChI |

InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-2,7,9H,3-6,8,10H2/b2-1-,9-7+ |

InChI-Schlüssel |

RDAFFINKUCJOJK-UYIJSCIWSA-N |

SMILES |

C1CCC=CCCC=CC1 |

Isomerische SMILES |

C1CC/C=C\CC/C=C/C1 |

Kanonische SMILES |

C1CCC=CCCC=CC1 |

Andere CAS-Nummern |

17755-14-5 1124-78-3 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Cis,trans 1,5 Cyclodecadiene and Its Isomeric Forms

Foundational Multistep Synthetic Routes to the 1,5-Cyclodecadiene Skeleton

Early and foundational routes to the 1,5-cyclodecadiene core often rely on clever, multi-step sequences that build the ring system through a series of controlled bond-forming and bond-breaking events. These methods typically involve the construction of a strained polycyclic intermediate that can be induced to rearrange or fragment, releasing ring strain to form the desired ten-membered ring.

A notable strategy for accessing the 1,5-cyclodecadiene skeleton employs a sequence involving photochemical [2+2] cycloaddition followed by a subsequent ring-opening. The de Mayo reaction, a classic photochemical transformation, provides a conceptual basis for such approaches. A key example of this strategy was reported by the Lange group, which utilized a two-step process to construct the 1,5-cyclodecadiene system. unifr.ch

The synthesis begins with the [2+2] photocycloaddition of cyclobutene (B1205218) and methyl cyclohexenone. This reaction forms a highly strained, tricyclic cage compound. unifr.ch The inherent strain in this polycyclic framework is the driving force for the subsequent step. This method is emblematic of how photochemical reactions can create complex, strained intermediates that are not easily accessible through thermal means, which can then be used to form more stable macrocycles. nih.govresearchgate.net

Following the initial photocycloaddition, the resulting tricyclic ketone is subjected to reduction and cycloreversion. In the method developed by the Lange group, the ketone is first reduced, typically with a hydride reagent like sodium borohydride (B1222165) (NaBH₄), to the corresponding alcohol. unifr.ch Subsequent thermal treatment of this alcohol in a high-boiling solvent such as refluxing m-xylene (B151644) induces a cycloreversion (a retro-[2+2] cycloaddition). unifr.ch This fragmentation releases the strain of the four-membered ring, expanding the six-membered ring by four carbon atoms to yield the target 1,5-cyclodecadiene skeleton. unifr.ch

This photo-thermal metathesis strategy, which drives ring expansion through the release of strain from a bicyclo[2.2.0]hexane-like system, has been applied to the synthesis of various natural products containing medium-sized rings. nih.gov For instance, the thermolysis of related cycloadducts can generate a cyclodecadiene intermediate that undergoes further transannular reactions to produce complex bicyclic systems. nih.gov

| Step | Reaction | Reagents/Conditions | Intermediate/Product | Reference |

| 1 | [2+2] Photocycloaddition | Cyclobutene, Methyl cyclohexenone, UV light | Strained tricyclic system | unifr.ch |

| 2 | Reduction & Cycloreversion | 1. NaBH₄2. Refluxing m-xylene | 1,5-Cyclodecadiene | unifr.ch |

Catalytic Isomerization Strategies for Cyclodecadiene Derivatives

Once formed, the isomeric purity of cyclodecadienes can be crucial for subsequent synthetic transformations. The inherent flexibility and strain of the ten-membered ring allow for facile isomerization under various catalytic conditions. These isomerizations can be used strategically to access different isomeric forms of the cyclodecadiene core.

Transition metal complexes, particularly those of rhodium, are effective catalysts for the isomerization of cyclodecadiene isomers. It has been reported that cis,trans-1,5-cyclodecadiene can be isomerized to its more stable isomer, cis,cis-1,6-cyclodecadiene. This transformation is facilitated by a dimeric rhodium(I) π-complex. google.comacs.orgresearchgate.net The reaction proceeds through the formation of metal-olefin complexes, which enables the repositioning of the double bonds within the ten-membered ring. google.com Such catalytic isomerizations are often key steps in synthetic sequences where a specific, thermodynamically favored isomer is required.

| Starting Material | Catalyst System | Product | Key Feature | Reference |

| This compound | Rhodium(I) π-complex | cis,cis-1,6-Cyclodecadiene | Isomerization to a different ring substitution pattern | google.comacs.org |

The moderate strain of the 10-membered ring in this compound predisposes it to isomerization under both thermal and acidic conditions.

Acid-Catalyzed Isomerization: The cis isomer of 1,5-cyclodecadiene has been observed to convert to the trans form under acidic conditions. This process can be catalyzed by both Brønsted acids, such as sulfuric acid, and Lewis acids, like aluminum chloride. The mechanism typically involves the protonation of a double bond to form a carbocation intermediate, which can then undergo rearrangements, including 1,3-hydride shifts, before deprotonation to yield a more thermodynamically stable isomeric diene. dss.go.th

Thermal Isomerization: Due to the ring strain, this compound can also undergo facile cis-trans isomerization upon heating. This process can complicate product isolation in syntheses performed at elevated temperatures. The thermal isomerization of cyclic dienes often involves complex equilibria between different conformations and isomers, with the distribution of products being dependent on temperature and reaction time. oregonstate.eduutwente.nl

Emerging Synthetic Pathways Involving this compound

While foundational methods have established routes to the cyclodecadiene skeleton, research continues to uncover new and more efficient synthetic pathways and applications for these versatile compounds. One emerging area involves the use of this compound as a building block in metal-catalyzed cooligomerization reactions to construct larger, more complex macrocyclic systems.

For example, this compound participates in nickel-catalyzed cyclooligomerization reactions with 1,3-dienes like butadiene. Under the influence of a nickel(0) catalyst, such as one prepared from Ni(cod)₂, two molecules of butadiene can couple with one molecule of the cyclodecadiene to generate larger macrocycles. nih.govresearchgate.net These reactions provide rapid access to 10- and 12-membered ring systems, which are prevalent in the germacrene and humulene (B1216466) families of sesquiterpenes. nih.gov This approach showcases the utility of this compound as a precursor in catalytic C-C bond-forming reactions to build complex molecular architectures. researchgate.net

Zinc-Induced Fragmentation Reactions of Dibromide Precursors

The formation of alkenes through the elimination of vicinal dibromides using zinc metal is a classical and effective method in organic synthesis. This reductive elimination, often referred to as debromination, can be applied to the synthesis of cyclic alkenes, including cyclodecadiene isomers, from appropriate dibromocycloalkane precursors. The reaction generally involves treating a dibromide with activated zinc dust, typically in a polar protic solvent like ethanol (B145695) or acetic acid. researchgate.net

The mechanism of zinc-promoted debromination can proceed through various pathways, and its stereochemical outcome is not always straightforward. While iodide-induced eliminations are known to be stereospecifically anti, zinc-promoted eliminations often exhibit a lack of stereospecificity. oup.com This suggests the involvement of intermediate species that allow for rotational equilibration before the final elimination step. The reaction is believed to occur on the surface of the zinc metal, which acts as the reducing agent. youtube.com

For the synthesis of a 1,5-cyclodecadiene, the logical precursor would be a 1,6-dibromocyclodecane. The zinc-induced fragmentation would proceed as illustrated below:

General Reaction Scheme: Br (CH₂)n / \ / (CH₂)m C --------- C (CH₂)p + Zn ---> (CH₂)m C ===== C (CH₂)p + ZnBr₂ \ / \ / Br (CH₂)n (1,6-Dibromocyclodecane) (1,5-Cyclodecadiene)

Mechanistic Organic Chemistry of Cis,trans 1,5 Cyclodecadiene Transformations

Detailed Reaction Mechanisms: Concerted vs. Stepwise Pathways

The transformations of cis,trans-1,5-cyclodecadiene can proceed through either concerted or stepwise mechanisms, and the preferred pathway is highly dependent on the nature of the reactants and the reaction conditions. psiberg.comdiva-portal.orgyoutube.com A concerted reaction is a single-step process where bond breaking and bond formation occur simultaneously, passing through a single transition state. psiberg.comyoutube.com In contrast, a stepwise reaction involves two or more elementary steps, proceeding through one or more reactive intermediates. psiberg.comyoutube.com

In the context of this compound, cycloaddition reactions can exemplify concerted pathways. For instance, certain pericyclic reactions, if they were to occur, would proceed in a concerted fashion, driven by the favorable orbital overlap dictated by the Woodward-Hoffmann rules. However, many of the characteristic reactions of this diene, particularly those involving electrophilic reagents, tend to follow stepwise mechanisms. This is largely due to the stabilization of cationic intermediates through transannular interactions.

The energetic landscape of these reactions often features a fine balance between the concerted and stepwise pathways. Theoretical studies on related systems have shown that even when a concerted transition state is identified, a low-energy stepwise pathway involving a diradical or ionic intermediate may be energetically competitive or even preferred. nih.gov The distinction between a highly asynchronous concerted transition state and a true stepwise mechanism can sometimes become blurred. nih.gov Experimental evidence, such as the trapping of intermediates or the stereochemical outcome of the products, is crucial in distinguishing between these mechanistic alternatives. diva-portal.org

Addition Reactions and Mechanistic Regioselectivity

Addition reactions to the double bonds of this compound are a prominent feature of its chemistry. The regioselectivity of these additions—the preference for the formation of one constitutional isomer over another—is a key aspect that is governed by the reaction mechanism. libretexts.org

Electrophilic additions to this compound often proceed via stepwise mechanisms involving cationic intermediates. ucalgary.ca The regioselectivity of these reactions is dictated by the relative stability of the possible carbocation intermediates. libretexts.org

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to this compound is a classic example of an electrophilic addition that showcases its unique reactivity. The reaction with bromine, for instance, does not typically yield simple 1,2-dibromo adducts. Instead, it proceeds via a stepwise mechanism involving a bromonium ion intermediate. This intermediate is susceptible to nucleophilic attack by the proximate trans-double bond, leading to transannular cyclization and the formation of substituted decalin derivatives. acs.org This transannular participation is a hallmark of the chemistry of medium-ring dienes and is a direct consequence of the close spatial proximity of the double bonds. The formation of 1,4-disubstituted products is attributed to the stabilization of the resulting carbonium ion through this transannular effect.

Hydroboration: The hydroboration of this compound provides a pathway to various functionalized derivatives. The reaction with borane (B79455) (BH₃) typically proceeds in a concerted, syn-addition manner. The regioselectivity is governed by both steric and electronic factors, with the boron atom preferentially adding to the less substituted carbon of the double bond. In the case of this compound, hydroboration can lead to the formation of 9-borabicyclo[3.3.1]nonane, a versatile hydroborating agent in its own right. The initial addition of borane can be directed to one of the double bonds, and subsequent intramolecular hydroboration can lead to the bicyclic product. The stereochemistry of the final alcohol, after oxidation of the organoborane intermediate, is a direct reflection of the syn-addition of the B-H bond across the double bond.

The following table summarizes the regiochemical and stereochemical outcomes of these electrophilic additions:

| Reagent | Intermediate | Major Product Type | Key Mechanistic Feature |

| Br₂ | Bromonium ion / Carbocation | Transannular cyclized decalins | Stepwise, transannular participation |

| BH₃ | Organoborane | Bicyclic alcohols (after oxidation) | Concerted, syn-addition |

While electrophilic additions are well-documented, radical additions to this compound also offer synthetic utility. Radical additions proceed via a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity in radical additions is often opposite to that of electrophilic additions (anti-Markovnikov addition) in cases where a hydrogen atom is added. masterorganicchemistry.com

The generation of a radical species in the presence of this compound can initiate addition to one of the double bonds. The resulting radical intermediate can then either propagate the chain by abstracting an atom from another molecule or undergo intramolecular reactions. Given the close proximity of the double bonds, intramolecular radical cyclization is a likely pathway, analogous to the transannular cyclizations observed in electrophilic additions. The stereochemical outcome of such cyclizations would be dependent on the preferred conformation of the radical intermediate. While specific studies on the radical addition to this compound are less common in the literature compared to electrophilic additions, the general principles of radical chemistry suggest that this would be a viable reaction pathway leading to cyclic products. youtube.com

Transannular Reactivity and Stereochemical Control

The defining feature of the chemistry of this compound is its propensity for transannular reactions. These are reactions in which a bond is formed between two non-adjacent atoms within the ring. This reactivity is a direct consequence of the ring's conformation, which brings the two double bonds into close proximity.

The preference for transannular reactions is driven by a combination of factors, including the relief of ring strain and the stabilization of reactive intermediates. Computational studies on cyclodecane (B1584694) and its derivatives have revealed the existence of multiple low-energy conformations, with the boat-chair-boat (BCB) conformation being particularly stable for cyclodecane itself. caltech.edu In this compound, the conformational flexibility allows the double bonds to approach each other, facilitating orbital overlap.

Experimental evidence for these transannular interactions comes from a variety of sources. For instance, the products of electrophilic additions, such as bromination and acetoxylation, are often the result of transannular cyclization, yielding decalin derivatives rather than simple addition products. Spectroscopic techniques, such as ¹H NMR, can also provide evidence for through-space interactions between the double bonds, as indicated by anomalous chemical shifts or nuclear Overhauser effects (NOE). X-ray crystallographic studies of this compound derivatives and their reaction products provide definitive proof of the stereochemical outcomes of these transannular reactions. bris.ac.uk

The direct observation and characterization of the reactive intermediates in the transannular cyclizations of this compound are challenging due to their transient nature. However, their existence is inferred from the structures of the final products and from mechanistic studies. For example, the formation of cis-decalin products from the reaction of this compound with electrophiles is strong evidence for the intermediacy of a bicyclic carbocation.

In some cases, it is possible to trap these intermediates or to study them at low temperatures using spectroscopic techniques. For instance, the use of superacids can allow for the generation and observation of stable carbocations at low temperatures, enabling their characterization by NMR spectroscopy. While direct spectroscopic data for the specific intermediates in this compound reactions may be scarce in the literature, the principles established from studies of related systems provide a strong basis for understanding their structure and reactivity. Computational chemistry also plays a crucial role in modeling the structures and energies of these intermediates, providing insights that complement experimental observations. nih.gov

The following table outlines the types of intermediates and the methods used for their characterization in the study of transannular reactions:

| Intermediate Type | Characterization Method | Evidence |

| Carbocation | Product analysis, Low-temperature NMR (in related systems), Computational modeling | Formation of cyclized products, Direct observation under stable conditions, Calculated structures and energies |

| Radical | Product analysis, Radical trapping experiments (in related systems) | Formation of cyclized products, Detection of trapped radical adducts |

Cyclization and Molecular Rearrangement Mechanisms of this compound Transformations

The unique stereochemistry and ring strain of this compound make it a fascinating substrate for a variety of cyclization and molecular rearrangement reactions. The interplay of its cis and trans double bonds within a ten-membered ring governs its reactivity in metal-catalyzed, thermal, and photochemical transformations.

Nickel-Catalyzed Cyclooligomerization Mechanisms with Dienes and Azadienes

Nickel(0) complexes are effective catalysts for the cyclooligomerization of this compound with other unsaturated partners like dienes and azadienes, leading to the formation of larger macrocyclic structures. These reactions are of significant interest for the synthesis of complex cyclic molecules from simple precursors.

In a notable example, the nickel(0)-catalyzed reaction of this compound with butadiene results in the formation of 12-membered rings, such as 1,2-diaza-1,5,9-cyclododecatrienes. The proposed mechanism for this transformation involves an s-elimination pathway. Similarly, its reaction with 2-azadienes under nickel catalysis yields substituted nonatrienyl amines or azomethines in good yields (60-80%).

The general mechanistic pathway is believed to involve the initial coordination of the dienes to the nickel(0) center, followed by oxidative coupling to form a nickelacyclopentene intermediate. Subsequent coordination of the this compound and insertion into a nickel-carbon bond expands the ring. The final macrocyclic product is then released through reductive elimination, regenerating the nickel(0) catalyst. The precise nature of the intermediates and the factors controlling the regioselectivity and stereoselectivity of these reactions are areas of ongoing research.

Table 1: Nickel-Catalyzed Cyclooligomerization of this compound

| Reactant | Catalyst | Product Type | Yield (%) | Ref. |

|---|---|---|---|---|

| Butadiene | Nickel(0) | 1,2-Diaza-1,5,9-cyclododecatrienes | - | |

| 2-Azadienes | Nickel(0) | Substituted nonatrienyl amines/azomethines | 60-80 |

Thermal Cope Rearrangement Dynamics in Cyclodecadiene Systems

The Cope rearrangement is a thermally induced tcichemicals.comtcichemicals.com-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgnrochemistry.com This reaction is a classic example of a pericyclic reaction that proceeds through a concerted mechanism. nrochemistry.com For this compound, which is a 1,5-diene, the Cope rearrangement is a key thermal transformation.

The rearrangement is reversible, and the position of the equilibrium is determined by the relative thermodynamic stabilities of the starting material and the product. nrochemistry.com The reaction typically proceeds through a highly ordered, chair-like transition state to minimize steric interactions. tcichemicals.comnrochemistry.com However, in conformationally constrained systems like cyclodecadienes, a boat-like transition state may be accessible. wikipedia.org The driving force for the rearrangement in many cases is the relief of ring strain. wikipedia.org

In the context of cyclodecadiene systems, the Cope rearrangement can lead to the formation of other cyclic or bicyclic structures. For instance, the rearrangement can be a key step in the synthesis of cyclooctadiene derivatives from divinylcyclobutanes. tcichemicals.com The study of the Cope rearrangement in cyclodecadiene systems provides valuable insights into the conformational dynamics and reactivity of medium-sized rings.

Table 2: Key Features of the Cope Rearrangement

| Feature | Description | Ref. |

|---|---|---|

| Reaction Type | tcichemicals.comtcichemicals.com-Sigmatropic Rearrangement | wikipedia.orgnrochemistry.com |

| Mechanism | Concerted, Pericyclic | nrochemistry.com |

| Common Transition State | Chair-like | tcichemicals.comnrochemistry.com |

| Driving Force (in some cases) | Strain relief | wikipedia.org |

Photochemical and Thermal Pericyclic Reactions (e.g., Cycloaddition)

Beyond the Cope rearrangement, this compound can undergo a variety of other pericyclic reactions, both thermally and photochemically. These include cycloadditions and electrocyclic reactions, which are powerful methods for constructing complex molecular architectures.

Photochemical reactions of 1,5-dienes often involve cis-trans isomerization or electrocyclic ring closure. researchgate.net For instance, the irradiation of related 1,5-cyclooctadienes can lead to such transformations. acs.org In the case of this compound, photochemical excitation can promote an electron to an excited state, leading to different reaction pathways than those observed under thermal conditions. hhrc.ac.in These reactions can be highly stereospecific, with the outcome dictated by the principles of orbital symmetry. msu.edupressbooks.pub

Thermal pericyclic reactions, other than the Cope rearrangement, can also occur. For example, intramolecular [4+2] cycloadditions (Diels-Alder reactions) are possible if the diene and dienophile moieties can adopt the appropriate geometry. The feasibility and outcome of these reactions are highly dependent on the specific substitution pattern and conformation of the cyclodecadiene ring. The study of these reactions in medium-sized rings like cyclodecadiene is crucial for understanding the interplay of conformational flexibility and reactivity. tue.nl

Table 3: Examples of Pericyclic Reactions in Diene Systems

| Reaction Type | Conditions | General Outcome | Ref. |

|---|---|---|---|

| Electrocyclic Ring Closure | Photochemical or Thermal | Formation of a bicyclic system | researchgate.netmsu.edu |

| Cis-Trans Isomerization | Photochemical | Change in double bond stereochemistry | researchgate.nethhrc.ac.in |

| [4+2] Cycloaddition | Thermal | Formation of a new six-membered ring | hhrc.ac.in |

| [2+2] Cycloaddition | Photochemical | Formation of a cyclobutane (B1203170) ring | hhrc.ac.in |

Stereochemical Investigations and Conformational Dynamics of Cis,trans 1,5 Cyclodecadiene

Conformational Analysis of the 10-Membered Cyclic Diene

Ten-membered rings like cis,trans-1,5-cyclodecadiene are known for their significant conformational complexity. Unlike smaller, more rigid rings or larger, more flexible macrocycles, these medium-sized rings adopt a variety of stable or pseudo-stable conformations to minimize torsional and transannular strain.

Experimental Delineation of Conformational Isomers

The experimental characterization of the specific conformational isomers of this compound is challenging due to the rapid interconversion between multiple low-energy forms at room temperature. Techniques such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to "freeze out" and identify individual conformers in solution. For analogous medium-sized rings, such as 1,2-cycloundecadiene, low-temperature 13C NMR studies have successfully identified the presence of multiple distinct conformations coexisting in equilibrium. researchgate.net Similarly, studies on cycloundecanone (B1197894) have revealed at least nine observable conformations in the gas phase. nih.gov While these examples highlight the conformational richness of 10- and 11-membered rings, specific experimental data delineating the discrete conformers of this compound are not extensively detailed in the surveyed literature.

Analysis of Fluxional Behavior and Interconversion Processes

The various conformers of this compound are in a constant state of dynamic equilibrium, a phenomenon known as fluxional behavior. The energy barriers for the interconversion processes, such as ring inversion, are typically low, allowing for rapid exchange at ambient temperatures. For the related 1,2-cycloundecadiene, free-energy barriers for interconversion have been determined to be in the range of 8.4 to 9.5 kcal/mol. researchgate.net

In addition to ring inversions, this compound can undergo thermally induced pericyclic reactions, most notably the Cope rearrangement. This rearrangement provides a pathway for isomerization to other cyclic or bicyclic structures, representing a significant chemical interconversion process that underscores the dynamic nature of this diene system.

Stereoselective Transformations Involving this compound

The distinct geometric and electronic properties of the cis and trans double bonds within the 10-membered ring dictate the stereochemical outcome of various chemical transformations. The greater strain and accessibility of the trans double bond make it the more reactive site for a variety of reagents.

Diastereoselectivity in Addition Reactions

A high degree of selectivity for addition to the trans double bond is a defining characteristic of the reactivity of this compound. This selectivity is particularly pronounced in reactions where the added atoms or groups are transferred in a concerted or single-step mechanism. researchgate.net Such reagents include those used for diimide reduction, ozonation, epoxidation, and methyleneation. researchgate.net

In contrast, ionic reagents that add via a multi-step mechanism often lead to transannular cyclizations. The initial electrophilic attack on the trans double bond can generate a carbocationic intermediate that is susceptible to intramolecular reaction with the nearby cis double bond. This process typically results in the formation of thermodynamically stable bicyclic products, such as substituted cis-decalins. researchgate.net

| Reagent/Reaction Type | Mechanism Type | Primary Product Type | Observed Selectivity |

|---|---|---|---|

| Diimide Reduction | Concerted | 1,2-Addition | High selectivity for the trans double bond. researchgate.net |

| Epoxidation (e.g., with peroxy acids) | Concerted | 1,2-Addition (Epoxide) | High selectivity for the trans double bond. researchgate.netresearchgate.net |

| Ozonation | Concerted Cycloaddition | 1,2-Addition (Ozonide) | High selectivity for the trans double bond. researchgate.net |

| Methyleneation (e.g., Simmons-Smith) | Concerted | 1,2-Addition (Cyclopropane) | Preferential attack on the trans double bond. researchgate.net |

| Bromine (Br₂) | Ionic (Multi-step) | Transannular Cyclization | Formation of substituted cis-decalins. researchgate.net |

| Mercury Salts (e.g., Oxymercuration) | Ionic (Multi-step) | Transannular Cyclization | Formation of substituted cis-decalins. researchgate.net |

Stereoselective Control in Catalytic Processes (e.g., Hydrogenation, Epoxidation)

Catalytic processes further demonstrate the stereochemical control exerted by the diene's structure. As noted, catalytic epoxidation shows a marked preference for the more strained and accessible trans double bond. researchgate.netresearchgate.net

Similarly, catalytic hydrogenation can be controlled to achieve stereoselectivity. While hydrogenation with heterogeneous catalysts can sometimes lead to a mixture of products, specific methods like diimide reduction provide a high degree of selectivity for the reduction of the trans double bond. This reactivity highlights how the choice of catalyst and reaction conditions can be used to target a specific site within the molecule. researchgate.net

Computational Studies on Stereochemistry and Conformational Landscapes

Computational chemistry, utilizing methods such as molecular mechanics and density functional theory (DFT), is a powerful tool for investigating the complex potential energy surfaces of conformationally flexible molecules. sapub.org These studies can predict the relative energies of different conformers, map the pathways for their interconversion, and calculate the energy barriers between them.

For many cyclic systems, including various cyclohexane (B81311) derivatives, computational methods have been successfully used to corroborate experimental findings and provide deeper insight into the origins of conformational preferences. sapub.org However, despite the clear utility of such methods for understanding the behavior of medium-sized rings, specific and detailed computational studies on the conformational landscape of this compound were not identified in the surveyed scientific literature. Such research would be invaluable for fully characterizing the relationships between its multiple conformers and its observed chemical reactivity.

Advanced Spectroscopic and Computational Elucidation of Cis,trans 1,5 Cyclodecadiene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the complex structure and stereochemistry of cis,trans-1,5-cyclodecadiene. Through various NMR experiments, it is possible to differentiate between isomers and gain a comprehensive understanding of the molecule's spatial arrangement.

Distinguishing between the cis and trans isomers of 1,5-cyclodecadiene can be effectively achieved by analyzing ¹H-NMR coupling constants and Nuclear Overhauser Effect (NOE) correlations. The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is particularly informative. Generally, the coupling constant for trans protons (around 11-19 Hz) is significantly larger than for cis protons (around 5-14 Hz). blogspot.comresearchgate.net This difference arises from the dihedral angle between the C-H bonds, which is approximately 180° in the trans configuration, leading to stronger coupling. rubingroup.org For this compound, the protons across the trans double bond would be expected to exhibit a larger coupling constant compared to those across the cis double bond. youtube.comyoutube.com

Nuclear Overhauser Effect (NOE) correlations provide through-space information about the proximity of protons. youtube.com In a NOESY experiment, cross-peaks are observed between protons that are close to each other in space, typically within 5 Å. youtube.com For this compound, NOE correlations can help to confirm the stereochemistry by identifying protons that are spatially close due to the specific folding of the ten-membered ring. The presence or absence of specific NOE signals can provide conclusive evidence for the assignment of the cis and trans double bonds. researchgate.net

Table 1: Typical ¹H-NMR Coupling Constants for Isomer Differentiation

| Isomer Configuration | Typical ³JHH Coupling Constant (Hz) |

| cis | 5 - 14 |

| trans | 11 - 19 |

This table provides a general range for vicinal coupling constants across a double bond, which is a key parameter for distinguishing between cis and trans isomers in ¹H-NMR spectroscopy. blogspot.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for the complete stereochemical assignment of this compound. libretexts.orgwikipedia.org

The COSY experiment reveals through-bond scalar couplings between protons, typically over two to three bonds. libretexts.orgwikipedia.org In the COSY spectrum of this compound, cross-peaks would connect protons that are coupled to each other, allowing for the tracing of the carbon skeleton and the assignment of protons within the same spin system. researchgate.net This is particularly useful for assigning the complex multiplets arising from the aliphatic protons in the cyclodecane (B1584694) ring.

The NOESY experiment, on the other hand, identifies through-space dipolar couplings between protons. youtube.comlibretexts.org This technique is crucial for determining the relative stereochemistry and conformation of the molecule. youtube.com By observing cross-peaks between protons that are spatially close but not necessarily bonded, one can deduce the three-dimensional arrangement of the atoms in the ring. For a flexible molecule like this compound, NOESY data can provide insights into the preferred conformations in solution. researchgate.net The intensity of the NOESY cross-peaks can also provide a semi-quantitative measure of the distance between protons. youtube.com

Table 2: Overview of 2D NMR Techniques for Stereochemical Elucidation

| 2D NMR Technique | Information Provided | Application to this compound |

| COSY | Through-bond H-H correlations (J-coupling) | Mapping proton connectivity within the ring |

| NOESY | Through-space H-H correlations (dipolar coupling) | Determining relative stereochemistry and conformation |

This table summarizes the key information obtained from COSY and NOESY experiments and their specific applications in the structural analysis of this compound. libretexts.orgwikipedia.org

Due to the flexibility of the ten-membered ring, this compound can exist as a mixture of multiple conformers in solution. Variable-temperature (VT) NMR spectroscopy is a powerful tool to study these conformational dynamics. nih.govnih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts, coupling constants, and line shapes of the signals.

At low temperatures, the rate of interconversion between different conformers may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is increased, the rate of interconversion increases, leading to the coalescence of these signals into a time-averaged spectrum. rsc.org The analysis of these temperature-dependent spectral changes can provide thermodynamic parameters for the conformational equilibrium, such as the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers. nih.gov This information is vital for understanding the conformational landscape and the relative stabilities of the different shapes the molecule can adopt.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides complementary information to NMR for the characterization of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to its geometry and bonding.

The out-of-plane C-H bending vibrations in the IR spectrum are particularly useful for distinguishing between cis and trans disubstituted double bonds. spcmc.ac.in Trans double bonds typically show a strong and characteristic absorption band in the range of 960-980 cm⁻¹. quora.comspectroscopyonline.com In contrast, the corresponding C-H out-of-plane bending vibration for a cis double bond appears in the region of 675-730 cm⁻¹. quora.com Therefore, the IR spectrum of this compound is expected to exhibit distinct bands in both of these regions, providing clear evidence for the presence of both types of double bonds. spcmc.ac.in

Raman spectroscopy can also be used to identify the C=C stretching vibrations. The position of the C=C stretching band can be influenced by the substitution pattern and stereochemistry of the double bond. researchgate.netinnoscience.ru

Table 3: Characteristic IR Frequencies for C-H Out-of-Plane Bending

| Isomer Configuration | Characteristic IR Absorption (cm⁻¹) |

| cis | 675 - 730 |

| trans | 960 - 980 |

This table highlights the distinct infrared absorption regions for the C-H out-of-plane bending vibrations of cis and trans double bonds, which serve as a diagnostic tool for isomer identification. quora.comspectroscopyonline.com

Quantum chemistry calculations, such as Density Functional Theory (DFT), can be employed to simulate the vibrational spectra (IR and Raman) of this compound. arxiv.orgosti.gov By calculating the vibrational frequencies and their corresponding intensities for a given molecular structure, a theoretical spectrum can be generated. umkc.edu

These theoretical spectra can be compared with the experimental IR and Raman spectra to aid in the assignment of the observed vibrational bands to specific molecular motions. scholarsresearchlibrary.com This comparison can also be used to confirm the proposed structure and conformation of the molecule. Discrepancies between the experimental and theoretical spectra may indicate the presence of multiple conformers or highlight the limitations of the computational model. The combination of experimental vibrational spectroscopy and theoretical calculations provides a powerful and comprehensive approach to the structural elucidation of complex molecules like this compound.

Mass Spectrometry and Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis and Detection Challenges

Mass spectrometry (MS) and its hyphenation with gas chromatography (GC-MS) are indispensable tools for the analysis of cyclic dienes, including the isomers of 1,5-cyclodecadiene. However, the structural similarity among these isomers, particularly between this compound and its cis,cis or trans,trans counterparts, presents significant analytical challenges.

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. For all 1,5-cyclodecadiene isomers, the electron ionization (EI) mass spectra are often nearly identical, as the fragmentation pathways are governed by the molecule's elemental composition and covalent framework rather than its stereochemistry. whitman.edu The molecular ion peak (M+) would appear at the same mass-to-charge ratio (m/z) for all isomers, and major fragment ions would also be indistinguishable, making MS alone insufficient for positive isomer identification.

The primary challenge is therefore the separation of the isomers prior to mass analysis, a task for which gas chromatography is employed. The separation in GC is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase, which is influenced by factors like boiling point and molecular shape. whitman.edu Cis and trans isomers can exhibit different physical properties; for instance, the more linear structure of a trans isomer may lead to different retention times compared to the bent structure of a cis isomer on certain GC columns. mdpi.comnih.gov However, achieving baseline separation of this compound from other isomers can be difficult and requires careful optimization of GC parameters, including the choice of capillary column (stationary phase), temperature programming, and carrier gas flow rate. mdpi.com Without effective chromatographic resolution, the resulting mass spectrum represents a mixture of co-eluting isomers, complicating data interpretation.

| Analytical Technique | Information Provided | Challenge for cis,trans-1,5-Cyclodecadiene Analysis |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Weight, Fragmentation Pattern | Inability to distinguish between cis and trans isomers, which produce nearly identical mass spectra. whitman.edu |

| Gas Chromatography (GC) | Separation based on physical properties (e.g., boiling point, shape) | Co-elution of structurally similar isomers can occur without optimized columns and conditions. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation followed by mass analysis | Overall effectiveness is highly dependent on the chromatographic separation of isomers before they enter the mass spectrometer. nih.gov |

High-Level Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations have become a cornerstone for understanding the complex behavior of molecules like this compound, providing insights into reaction mechanisms, stereochemical outcomes, and photochemical properties that are often difficult to probe experimentally.

DFT for Transition State Analysis and Prediction of Regioselectivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of pericyclic reactions, such as the Cope rearrangement, which is characteristic of 1,5-dienes. For this compound, DFT calculations can locate and characterize the transition state structures for its rearrangement to other cyclic compounds. The Cope rearrangement of this medium-sized ring system can proceed through various competing transition state geometries, such as chair-like and boat-like conformations. semanticscholar.orgnih.gov

DFT calculations allow researchers to determine the activation energies (Ea) associated with each potential pathway. By comparing the energies of the different transition states, the most favorable reaction channel can be identified. For instance, calculations can predict whether the chair or boat transition state is lower in energy, thus dictating the stereochemical outcome of the reaction. nih.gov

Furthermore, DFT is crucial for predicting regioselectivity in substituted derivatives of this compound. The presence of substituents can favor bond formation at one position over another. By calculating the activation barriers for all possible regioisomeric transition states, DFT can accurately predict the major product of the reaction, providing a theoretical foundation for observed experimental outcomes. nih.gov

| Transition State (Hypothetical) | Calculated Parameter (DFT) | Mechanistic Insight |

|---|---|---|

| Chair-like | Activation Energy (Ea) | Predicts the kinetic favorability of the rearrangement pathway leading to a specific stereoisomer. |

| Boat-like | Activation Energy (Ea) | Allows for comparison with the chair-like pathway to determine the dominant reaction mechanism. semanticscholar.org |

| Regioisomeric TS 1 (Substituted) | Relative Energy (ΔE) | Predicts the major product by identifying the lowest energy path among multiple possibilities. |

| Regioisomeric TS 2 (Substituted) | Relative Energy (ΔE) | Explains the origin of regioselectivity in the Cope rearrangement of substituted analogs. |

Time-Dependent DFT for Excited-State Properties and Photochemical Pathway Elucidation

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational tool for studying the behavior of molecules in their electronic excited states. rsc.org It is used to simulate absorption spectra and investigate photochemical reaction pathways, such as the light-induced trans-to-cis isomerization of double bonds. nih.govresearchgate.net For this compound, TD-DFT can elucidate the processes that occur after the molecule absorbs light.

Key properties calculated using TD-DFT include vertical excitation energies, which correspond to the energy required to promote the molecule to an excited state without changing its geometry, and oscillator strengths, which relate to the intensity of absorption bands. mpg.de More advanced TD-DFT calculations can map the potential energy surfaces of the excited states to identify reaction pathways. iaea.orgresearchgate.net This allows for the location of critical points like conical intersections, which are regions where different electronic states have the same energy and act as funnels for rapid, non-radiative decay back to the ground state, often leading to isomerization. iaea.org By tracing these pathways, TD-DFT can explain how photoexcitation of this compound can lead to the formation of its cis,cis isomer or other photoproducts. nih.gov

| Calculated Property (TD-DFT) | Physical Significance | Application to cis,trans-1,5-Cyclodecadiene |

|---|---|---|

| Vertical Excitation Energies | Corresponds to maxima in the UV-Vis absorption spectrum. mpg.de | Predicts which wavelengths of light the molecule will absorb to initiate a photochemical reaction. |

| Oscillator Strengths | Predicts the intensity of electronic transitions. | Helps in assigning experimental absorption bands to specific electronic transitions. |

| Excited-State Gradients | Forces acting on atoms in the excited state. | Used to trace the reaction coordinate and identify the initial direction of photochemical changes. |

| Conical Intersections | Points of efficient decay from an excited state to the ground state. | Elucidates the mechanism of photoisomerization or other photoproduct formation. researchgate.net |

Validation of Computational Models through Experimental Data (e.g., Kinetic Isotope Effects, Hammett Plots)

The reliability of computational predictions hinges on their validation against experimental data. For mechanistic studies involving this compound, two powerful validation tools are kinetic isotope effects (KIEs) and, for its derivatives, Hammett plots.

The kinetic isotope effect is the change in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium). It is highly sensitive to changes in bonding at the transition state. A primary KIE can be measured experimentally and also calculated from the vibrational frequencies of the reactant and the DFT-optimized transition state. rutgers.eduepfl.ch If the computationally predicted KIE matches the experimental value, it provides strong evidence that the calculated transition state structure is accurate and the proposed mechanism is correct. rutgers.edumdpi.com

Hammett plots are used to probe the electronic effects of substituents on the rate of a reaction. wikipedia.org While the parent this compound lacks substituents, this method is invaluable for validating computational models of its substituted derivatives. A Hammett plot correlates the logarithm of the reaction rate constants for a series of meta- and para-substituted compounds against the substituent's sigma (σ) constant. A linear relationship suggests a consistent mechanism across the series. wikipedia.org Computationally, the activation energies for the reaction of each substituted derivative can be calculated. A plot of these calculated energies against the sigma constants should yield a linear correlation with a slope (ρ value) that can be compared to the experimental one. acs.org Agreement between the experimental and computational Hammett plots validates the model's ability to correctly describe the electronic effects within the transition state.

| Validation Method | Experimental Data | Computational Data | Criterion for Validation |

|---|---|---|---|

| Kinetic Isotope Effect (KIE) | Measured rate change upon isotopic labeling (kH/kD). epfl.ch | KIE calculated from vibrational frequencies of DFT-optimized structures (reactants and transition state). rutgers.edu | Agreement between the experimental and calculated KIE values. |

| Hammett Plot (for derivatives) | Reaction rates for a series of substituted compounds, yielding an experimental ρ value. wikipedia.org | Calculated activation energies for the same series of compounds, yielding a computational ρ value. acs.org | Linear correlation and agreement between the experimental and calculated ρ values. |

Catalytic Chemistry Involving Cis,trans 1,5 Cyclodecadiene As a Ligand and Substrate

Organometallic Complex Formation and Characterization

The formation of organometallic complexes is predicated on the interaction between the π-electrons of the diene's double bonds and the vacant orbitals of a transition metal. The specific geometry of cis,trans-1,5-cyclodecadiene influences its coordination behavior, leading to complexes with distinct structural and electronic properties.

Coordination Chemistry with Low-Valent Transition Metals (e.g., Nickel(0), Rhodium(I), Palladium(I))

Low-valent transition metals, rich in d-electrons, are particularly well-suited for forming π-complexes with olefins. The coordination of this compound to metals such as nickel(0), rhodium(I), and palladium(I) is a critical first step in many catalytic cycles.

While specific, detailed studies on the synthesis and characterization of complexes exclusively featuring this compound with these metals are not extensively documented in the reviewed literature, the principles of their formation can be inferred from the well-established coordination chemistry of related dienes, such as 1,5-cyclooctadiene (B75094) (COD). Typically, the diene displaces other weakly bound ligands to coordinate to the metal center.

For instance, rhodium(I) complexes are known to facilitate the isomerization of this compound. This catalytic process inherently involves the formation of a rhodium(I)-diene intermediate. The reaction of rhodium trichloride (B1173362) trihydrate with this compound in ethanol (B145695) is proposed to proceed through such a complex, leading to isomerization products.

The characterization of these organometallic complexes would typically involve a suite of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure of the complex in solution. Coordination to a metal center typically induces shifts in the proton and carbon signals of the diene ligand compared to the free diene.

Infrared (IR) Spectroscopy: Changes in the C=C stretching frequency in the IR spectrum upon coordination can provide evidence of the metal-ligand interaction.

The table below summarizes the expected coordination behavior and characterization methods for complexes of this compound with low-valent transition metals, based on general organometallic principles.

| Metal Center | Expected Coordination Mode | Key Characterization Techniques |

| Nickel(0) | η²,η²-Coordination | ¹H NMR, ¹³C NMR, X-ray Crystall |

Lack of Publicly Available Research on Heterogeneous Catalytic Isomerization of this compound

Despite a thorough search of scientific literature, no specific research findings or data on the heterogeneous catalytic isomerization of this compound using supported metal catalysts such as Raney metals, palladium, or platinum have been identified. The existing literature focuses on related but distinct chemical transformations.

Heterogeneous catalysis is a cornerstone of industrial chemistry, where solid catalysts are used to facilitate reactions in a different phase, typically a liquid or gas. Supported metal catalysts, such as palladium on carbon (Pd/C), platinum on alumina (B75360) (Pt/Al₂O₃), and Raney-type metals (e.g., Raney Nickel), are prized for their high activity, selectivity, and ease of separation from the reaction products. They are frequently used in hydrogenation, dehydrogenation, and isomerization reactions.

Isomerization processes, which rearrange the atomic structure of a molecule to form a different isomer, are of great industrial importance for producing more valuable products. For cyclic dienes like cyclodecadiene, isomerization can involve the migration of the double bonds within the ring or the interconversion of geometric isomers (cis/trans).

However, searches for detailed studies, including reaction conditions, product distributions, and catalyst performance for the isomerization of this compound with these specific supported catalysts, did not yield any relevant results. Research in the field tends to focus on:

Isomerization of other cycloalkenes: There is extensive literature on the isomerization of other cyclic hydrocarbons, such as norbornene derivatives, limonene, or cyclooctadienes. For instance, palladium-based catalysts have been studied for the isomerization of 1,5-cyclooctadiene, often as a side reaction to selective hydrogenation.

Homogeneous Catalysis: The isomerization of cyclic olefins is sometimes explored using homogeneous catalysts (where the catalyst is in the same phase as the reactants), which can offer different selectivity profiles but present challenges in catalyst recovery.

Isomerization of catalyst complexes: Some studies discuss the cis-trans isomerization of the coordination sphere of platinum or palladium complexes themselves, which is a fundamentally different process from the catalyst acting on an external substrate.

The absence of published data prevents the creation of a scientifically accurate article with detailed research findings and data tables as requested for the specified section. It suggests that this particular catalytic transformation may not have been a significant focus of academic or industrial research to date, or the results are proprietary and not publicly disclosed.

Applications of Cis,trans 1,5 Cyclodecadiene in Complex Organic Synthesis

Synthesis of Key Organic Reagents and Building Blocks

The reactivity of the double bonds in cis,trans-1,5-cyclodecadiene makes it a candidate for the synthesis of important reagents and building blocks. One of the most significant applications of cyclic dienes is in the preparation of organoboron reagents.

While this compound is a medium-sized cyclic diene, the most widely utilized precursor for the synthesis of the highly versatile hydroborating agent 9-Borabicyclo[3.3.1]nonane (9-BBN) is 1,5-cyclooctadiene (B75094). The reaction involves the cyclic hydroboration of 1,5-cyclooctadiene with a borane (B79455) source, such as borane-methyl sulfide complex. This process leads to the formation of the stable, bicyclic 9-BBN, which exists as a hydride-bridged dimer. 9-BBN is favored in organic synthesis for its remarkable thermal stability and high regioselectivity in the hydroboration of alkenes and alkynes. Its steric bulk ensures that the boron atom adds to the less sterically hindered carbon of a double or triple bond, a crucial feature for controlling regiochemistry in complex syntheses.

Advanced Derivatization and Functionalization Strategies

The distinct reactivity of the cis and trans double bonds within the ten-membered ring allows for a variety of derivatization and functionalization strategies, enabling the introduction of diverse functional groups.

The double bonds of this compound can undergo electrophilic addition with halogens such as bromine or chlorine. This halogenation reaction would yield a dihalogenated cyclodecane (B1584694) derivative. The resulting carbon-halogen bonds can then serve as electrophilic sites for nucleophilic substitution reactions. By treating the dihalogenated intermediate with nucleophiles like sodium azide (NaN₃) or sodium cyanide (NaCN), the halogen atoms can be displaced to introduce azide (-N₃) or nitrile (-CN) functional groups, respectively. These functional groups are valuable in organic synthesis; azides can be readily converted to amines via reduction, while nitriles can be hydrolyzed to carboxylic acids or reduced to primary amines.

Ozonolysis is a powerful organic reaction that cleaves unsaturated carbon-carbon bonds using ozone (O₃). wikipedia.org When applied to a cyclic alkene, this reaction results in the opening of the ring to form a single, linear molecule containing two carbonyl groups. yale.edumasterorganicchemistry.com

In the case of this compound, ozonolysis would cleave both the cis and the trans double bonds. The reaction proceeds through the formation of unstable primary ozonides (molozonides), which then rearrange to more stable secondary ozonides (1,2,4-trioxolanes). wikipedia.org Subsequent workup of the ozonide intermediate under reductive conditions (e.g., using dimethyl sulfide or zinc) yields aldehydes or ketones, preserving all C-H bonds. masterorganicchemistry.com Oxidative workup (e.g., with hydrogen peroxide) would oxidize any resulting aldehydes to carboxylic acids. masterorganicchemistry.com The ozonolysis of this compound would thus produce a ten-carbon straight-chain dialdehyde, dicarbonyl, or dicarboxylic acid, depending on the workup conditions, providing a linear bifunctional molecule from a cyclic precursor.

Table 1: Ozonolysis Reaction Overview

| Reactant | Reagents | Workup Condition | Product Type |

|---|---|---|---|

| This compound | 1. O₃2. (CH₃)₂S or Zn/H₂O | Reductive | Dialdehyde |

Strategic Role in Natural Product Synthesis and Biomimetic Transformations

The ten-membered ring of this compound is a structural motif found in various natural products, particularly in the germacrane family of sesquiterpenes. Its use in synthesis allows for biomimetic approaches that mimic proposed biosynthetic pathways. researchgate.net Such strategies often leverage the proximity of the double bonds to facilitate transannular reactions, forming complex bicyclic or polycyclic systems.

A key transformation in leveraging this compound for synthesis is the selective modification of one of its double bonds. The synthesis of cis-cyclodecene derivatives can be achieved through the selective reduction of the more strained or sterically accessible trans double bond. This can often be accomplished using catalytic hydrogenation with specific catalysts (e.g., palladium or platinum-based catalysts) under controlled conditions. By carefully choosing the catalyst, solvent, and reaction conditions, it is possible to hydrogenate the trans double bond preferentially, leaving the cis double bond intact. This selective reduction provides access to monofunctionalized cis-cyclodecene scaffolds, which are valuable intermediates for the synthesis of various target molecules.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 9-Borabicyclo[3.3.1]nonane (9-BBN) |

| Azide |

| Borane-methyl sulfide |

| Bromine |

| Carbon dioxide |

| Carboxylic acid |

| Chlorine |

| This compound |

| cis-Cyclodecene |

| Cyanide |

| Dimethyl sulfide |

| Hydrogen peroxide |

| Nitrile |

| Ozone |

| Sodium azide |

| Sodium cyanide |

| Zinc |

Construction of Macrocyclic Terpene Skeletons (e.g., Isabelin-type Macrocycles)

The ten-membered ring of this compound is a core structural motif in numerous natural products, particularly the germacrane class of sesquiterpenes. Germacrenes, with their characteristic cyclodecadiene framework, are key biosynthetic precursors to a vast array of other sesquiterpenoid skeletons. While the this compound skeleton is fundamental to these natural products, the direct application of synthetically derived this compound in the total synthesis of specific macrocyclic terpenes like Isabelin is not extensively documented in scientific literature.

The synthesis of germacrane-type sesquiterpenes is a complex challenge due to the conformational instability of the ten-membered ring, which can readily undergo transannular cyclizations and rearrangements under thermal or acidic conditions. nih.gov Research in this area often focuses on strategies to construct the functionalized ten-membered ring with high stereocontrol, rather than starting from the parent hydrocarbon. For instance, studies on the Cope rearrangement of germacrane-type furan sesquiterpenes have explored the behavior of substituted cyclodeca-cis,trans-diene systems. rsc.org Additionally, investigations into the biosynthesis of sesquiterpene lactones confirm that (+)-germacrene A, a derivative of the cyclodecadiene core, is a key intermediate. nih.gov However, a direct synthetic route commencing from unfunctionalized this compound to Isabelin-type macrocycles has not been prominently reported.

Polymer Chemistry Applications

Copolymerization with Sulfur Dioxide to Form Alternating Linear Polymers

A significant application of this compound in polymer chemistry is its copolymerization with sulfur dioxide to produce an alternating linear polysulfone. tandfonline.com This reaction proceeds in nearly quantitative yield and is notable for the occurrence of a transannular carbon-carbon bond formation during the polymerization process. The resulting polymer structure contains four saturated carbon atoms between the sulfone groups. tandfonline.com This structural feature imparts a notable resistance to alkali, a desirable property in many polymer applications. However, the polymer exhibits thermal degradation at temperatures above 150°C, which occurs via random chain cleavage. tandfonline.com

The polymerization can be initiated by various free-radical initiators. While initiators like t-butyl hydroperoxide and methyl ethyl ketone peroxide can be effective, ammonium nitrate has been identified as a particularly suitable initiator for achieving sustained polymerization and high yields. tandfonline.com

Table 1: Research Findings on the Copolymerization of this compound and Sulfur Dioxide

| Parameter | Finding |

| Product | Alternating linear copolymer tandfonline.com |

| Yield | Quantitative tandfonline.com |

| Structural Feature | Transannular C-C bond formation, resulting in four saturated carbons between sulfone groups tandfonline.com |

| Key Property | Resistant to alkali tandfonline.com |

| Thermal Stability | Degrades above 150°C through random chain cleavage tandfonline.com |

| Initiator System | Free-radical; Ammonium nitrate found to be highly effective for sustained polymerization tandfonline.com |

Investigation into Polymerization Mechanisms and Resulting Polymer Architectures

The copolymerization of this compound with sulfur dioxide is understood to proceed through a free-radical mechanism. tandfonline.com The effectiveness of different free-radical initiators varies, which is a common characteristic of sulfur dioxide copolymerizations. For instance, in the case of cis-1,5-cyclodecadiene, ammonium nitrate provides a sustained reaction, whereas other initiators may lead to rapid initial polymerization followed by cessation of the reaction. tandfonline.com The transannular bond formation is a key mechanistic feature of this specific copolymerization, leading to a unique bicyclic repeating unit within the linear polymer chain.

Beyond copolymerization, the olefinic nature of this compound makes it a potential monomer for Ring-Opening Metathesis Polymerization (ROMP). ROMP is a powerful technique for polymerizing cyclic olefins to produce polymers with a variety of architectures, including linear, cyclic, and block copolymers. While specific studies detailing the ROMP of this compound are not widely reported, the polymerization of other cyclodienes, such as 1,5-cyclooctadiene, is well-established and serves as a model for the potential behavior of the ten-membered ring system. The use of different ROMP catalysts, such as Grubbs or Schrock catalysts, could potentially allow for control over the resulting polymer's molecular weight, polydispersity, and microstructure (i.e., the cis/trans content of the double bonds in the polymer backbone). The resulting polymer architectures would likely be linear poly(cyclodecadiene)s with controlled properties depending on the polymerization conditions.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing cis,trans-1,5-cyclodecadiene, and how do they address isomer detection challenges?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are critical for structural elucidation. The NIST Standard Reference Database provides validated molecular weight (136.2340 g/mol), InChIKey (RDAFFINKUCJOJK-UYIJSCIWSA-N), and mass spectral data for reference . However, gas chromatography may fail to resolve all isomers (e.g., cis/trans-1,4-, 1,5-, and 1,6-cyclodecadienes) due to column limitations or low isomer abundance . Researchers should cross-validate with 2D NMR techniques (e.g., COSY, NOESY) to confirm stereochemistry.

Q. How can cis and trans isomers of 1,5-cyclodecadiene be distinguished experimentally?

- Methodological Answer : Cis-trans isomer differentiation relies on coupling constants in -NMR (e.g., vicinal coupling ) and NOE correlations. For example, trans isomers exhibit larger values (10–12 Hz) compared to cis isomers (6–8 Hz) due to dihedral angle differences. GC retention times and IR spectroscopy (C-H out-of-plane bending) provide supplementary data, though overlapping peaks may require advanced deconvolution software .

Q. What are the foundational synthetic routes for constructing the 1,5-cyclodecadiene skeleton?

- Methodological Answer : A two-step metathesis approach is widely used: (1) [2+2] photocycloaddition of cyclobutene to methyl cyclohexenone forms a strained tricyclic intermediate, followed by (2) NaBH-mediated reduction and cycloreversion in refluxing m-xylene to yield the 1,5-cyclodecadiene framework. Alternative methods include zinc-induced fragmentation of dibromides, though solvolysis risks undesired cis-to-trans isomerization at ring junctions .

Advanced Research Questions

Q. How does the configurational stability of this compound impact reaction pathways and product distributions?

- Methodological Answer : Configurational stability is highly solvent- and temperature-dependent. For example, in ozonolysis (using chloroform/ethanol at low temperatures), preferential reaction of trans isomers occurs, altering the cis/trans equilibrium via reverse elimination. Kinetic vs. thermodynamic control must be assessed using time-resolved NMR or computational modeling (e.g., DFT calculations) to map energy barriers .

Q. What experimental optimizations are critical for ozonolysis of this compound to minimize unreacted starting material?

- Methodological Answer : Ozonolysis efficiency (90% conversion in ) depends on solvent polarity, ozone concentration, and reaction time. Repeating the reaction with precise stoichiometry (e.g., 0.05 moles ozone per 7.5 g cyclodecadiene) and monitoring via in-situ FTIR for carbonyl intermediates can reduce residual cyclodecadiene. Post-reaction purification via fractional distillation or preparative GC is advised .

Q. How should researchers address contradictory data on isomer formation during elimination reactions?

- Methodological Answer : Contradictions in isomer detection (e.g., undetected 1,4- or 1,6-cyclodecadienes in GC ) require method refinement. Use high-resolution GC columns (e.g., capillary columns with polar stationary phases) or hyphenated techniques like GC-FTIR. Isotopic labeling (e.g., -tagged reactants) can track boron elimination pathways and validate proposed mechanisms .

Q. What strategies ensure reproducibility in multi-step syntheses of 1,5-cyclodecadiene derivatives?

- Methodological Answer : Reproducibility hinges on strict control of reaction parameters (e.g., photocycloaddition light intensity, solvent degassing). Documenting intermediate characterization (e.g., -NMR, HRMS) at each step and adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) are essential. Independent replication studies and open-access spectral databases (e.g., NIST) mitigate variability .

Q. Can computational modeling predict the regioselectivity of cyclodecadiene reactions, and what are its limitations?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity in elimination or cycloaddition reactions. However, solvent effects and steric interactions in bulky derivatives may require molecular dynamics (MD) simulations for accuracy. Experimental validation via kinetic isotope effects (KIEs) or substituent electronic studies (e.g., Hammett plots) is critical .

Tables for Key Data

Table 1: NIST Reference Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CH | |

| Molecular Weight | 136.2340 g/mol | |

| CAS Registry Number | 1124-78-3 | |

| IUPAC InChIKey | RDAFFINKUCJOJK-UYIJSCIWSA-N |

Table 2: Synthetic Yield Comparison for 1,5-Cyclodecadiene Methods

| Method | Yield (%) | Key Limitation | Reference |

|---|---|---|---|

| Metathesis/Photocycloaddition | 65–75 | Requires inert conditions | |

| Zinc-Induced Fragmentation | 50–60 | Solvolysis-induced isomerization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.